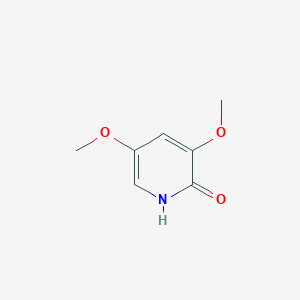
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including amination and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the amino group may produce 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
科学的研究の応用
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino and hydroxyl groups can facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Ethyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Methyl 2-amino-2-(4-fluoro-2-hydroxyphenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility and stability. These features can enhance its pharmacokinetic properties and make it a valuable compound for further research and development.
特性
分子式 |
C9H11ClFNO3 |
|---|---|
分子量 |
235.64 g/mol |
IUPAC名 |
methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
KZTDCUJSCXIPMX-QRPNPIFTSA-N |
異性体SMILES |
COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl |
正規SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


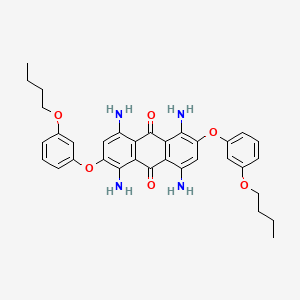
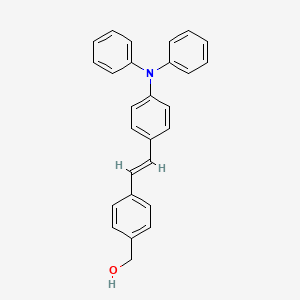
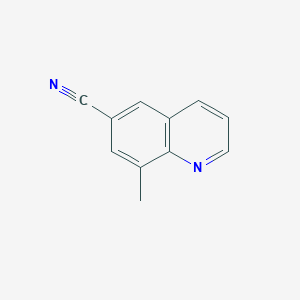

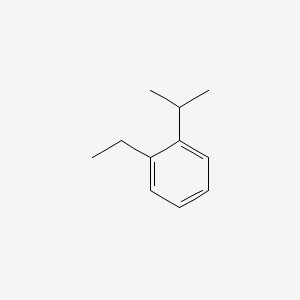
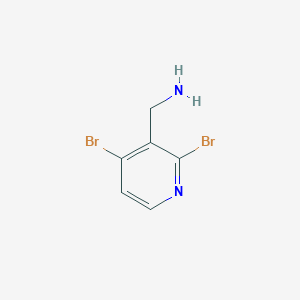
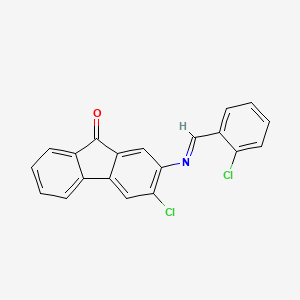
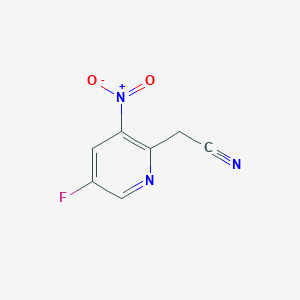
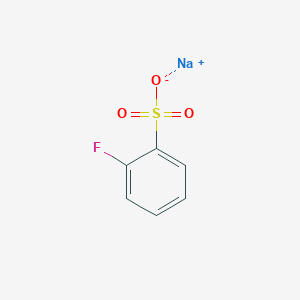
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
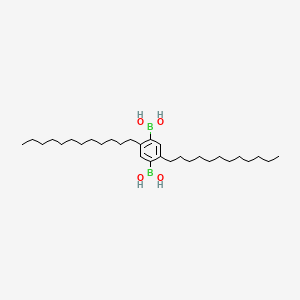
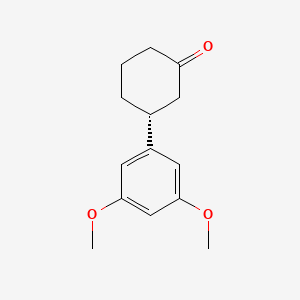
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
